BenchChemオンラインストアへようこそ!

(1S)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine

Chiral resolution Enantiomeric purity Stereochemistry-dependent activity

(1S)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine (CAS 1259576-64-1) is a chiral pyridylalkylamine derivative with the molecular formula C8H11BrN2 and a molecular weight of 215.09 g/mol, featuring a brominated pyridine ring substituted at the 5-position with bromine and at the 4-position with a methyl group, bearing an (S)-configured ethanamine side chain at the 2-position. The compound belongs to the class of methylpyridines and exists as a defined (1S) stereoisomer, distinguishing it from its (1R)-enantiomer (CAS 1259790-39-0) and from regioisomeric analogs such as (1S)-1-(5-bromo-3-methyl(2-pyridyl))ethylamine, where the methyl group resides at the 3-position rather than the 4-position.

Molecular Formula C8H11BrN2
Molecular Weight 215.094
CAS No. 1259576-64-1
Cat. No. B2403506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine
CAS1259576-64-1
Molecular FormulaC8H11BrN2
Molecular Weight215.094
Structural Identifiers
SMILESCC1=CC(=NC=C1Br)C(C)N
InChIInChI=1S/C8H11BrN2/c1-5-3-8(6(2)10)11-4-7(5)9/h3-4,6H,10H2,1-2H3/t6-/m0/s1
InChIKeyULAILKBWHOOVHP-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(1S)-1-(5-Bromo-4-methyl(2-pyridyl))ethylamine CAS 1259576-64-1: Chiral Pyridylalkylamine Scaffold for Asymmetric Synthesis


(1S)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine (CAS 1259576-64-1) is a chiral pyridylalkylamine derivative with the molecular formula C8H11BrN2 and a molecular weight of 215.09 g/mol, featuring a brominated pyridine ring substituted at the 5-position with bromine and at the 4-position with a methyl group, bearing an (S)-configured ethanamine side chain at the 2-position . The compound belongs to the class of methylpyridines and exists as a defined (1S) stereoisomer, distinguishing it from its (1R)-enantiomer (CAS 1259790-39-0) and from regioisomeric analogs such as (1S)-1-(5-bromo-3-methyl(2-pyridyl))ethylamine, where the methyl group resides at the 3-position rather than the 4-position . As a primary amine, it serves as a versatile building block for amide bond formation, reductive amination, and transition metal-catalyzed cross-coupling reactions in medicinal chemistry programs . The compound is commercially available from multiple suppliers with typical purities ranging from 95% to 98%, and is also offered as hydrochloride and dihydrochloride salt forms (CAS 1628810-35-4 and 2250243-78-6, respectively) .

Why (1S)-1-(5-Bromo-4-methyl(2-pyridyl))ethylamine Cannot Be Replaced by Generic Analogs: Stereochemical and Regiochemical Determinants of Biological Activity


Chiral pyridylalkylamines bearing bromo and methyl substituents cannot be interchanged generically because both stereochemical configuration and regioisomeric substitution pattern exert profound, non-linear effects on biological target engagement and downstream pharmacological outcomes. The (1S) stereochemistry at the ethanamine chiral center dictates the three-dimensional orientation of the primary amine pharmacophore within chiral binding pockets of enzymes and receptors; the (1R)-enantiomer (CAS 1259790-39-0) presents a mirror-image spatial arrangement that can result in orders-of-magnitude differences in binding affinity or, in many cases, complete loss of activity . Furthermore, the position of the methyl group on the pyridine ring—whether at the 4-position as in the target compound or at the 3-position as in regioisomers such as (1S)-1-(5-bromo-3-methyl(2-pyridyl))ethylamine—modulates both the electronic environment of the bromine atom for cross-coupling reactivity and the lipophilic surface area that governs target recognition [1]. BindingDB entry BDBM50397699 (ChEMBL2181818) documents that compounds within this chemotype exhibit measurable affinity for bromodomain-containing protein 4 (BRD4), establishing that subtle structural variations directly translate to altered biological potency and underscoring the necessity of compound-specific procurement [2].

Quantitative Differentiation Evidence for (1S)-1-(5-Bromo-4-methyl(2-pyridyl))ethylamine (CAS 1259576-64-1): Head-to-Head and Cross-Study Comparative Data


Stereochemical Identity: Enantiomeric Differentiation Between (1S) and (1R) Configurations of 1-(5-Bromo-4-methylpyridin-2-yl)ethanamine

The target compound (1S)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine (CAS 1259576-64-1) is a defined, single-enantiomer chiral amine with specified (1S) stereochemistry at the ethanamine carbon. Its (1R)-enantiomer is a distinct chemical entity bearing CAS 1259790-39-0, which is cataloged and sold separately . While no published head-to-head biological comparison between the two enantiomers is available for this specific scaffold, the principle of stereochemistry-dependent biological activity is firmly established for chiral amines: enantiomers of pyridylalkylamine derivatives frequently exhibit differential binding to chiral biological targets, with documented cases showing potency differences exceeding 10-fold or complete functional selectivity inversion between (S) and (R) forms [1]. Procurement of the correct enantiomer is therefore non-negotiable for reproducible pharmacological or biochemical studies.

Chiral resolution Enantiomeric purity Stereochemistry-dependent activity

Regioisomeric Differentiation: 4-Methyl vs 3-Methyl Substitution Patterns in Bromopyridyl Ethylamines

The target compound features a methyl group at the pyridine 4-position, a regioisomeric substitution pattern distinct from the 3-methyl analog (1S)-1-(5-bromo-3-methyl(2-pyridyl))ethylamine (CAS not publicly linked but cataloged as a separate entity) [1]. The 4-methyl substitution positions the methyl group para to the pyridine nitrogen, whereas the 3-methyl analog places the methyl group meta to the nitrogen. This difference alters the electronic density distribution across the aromatic ring, affecting both the reactivity of the bromine atom in cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira) and the lipophilic surface presented to hydrophobic binding pockets in proteins . While direct comparative biological data are not published for these specific regioisomers, regioisomeric pyridine derivatives in kinase inhibitor programs have demonstrated IC50 differences of 5- to 50-fold depending on methyl substitution position [2].

Regioisomer Structure-activity relationship Pyridine substitution

BRD4 Bromodomain Binding Affinity: ChEMBL2181818 IC50 Documentation

The target compound (or a close structural analog within the same chemotype) has been evaluated for binding affinity against bromodomain-containing protein 4 (BRD4), a key epigenetic reader protein implicated in oncology and inflammation. BindingDB entry BDBM50397699 (mapped to ChEMBL2181818) reports an IC50 value of 1.26 × 10³ nM (1.26 μM) for inhibition of Alexa Fluor 488 binding to BRD4, measured by fluorescence anisotropy after 60 minutes [1]. This represents the only publicly available quantitative biological activity measurement for this chemotype. While the compound exhibits modest micromolar affinity for BRD4—and commentary notes that at 28 μM the compound "can be neither potent nor selective" [2]—the existence of measurable binding confirms that the scaffold engages bromodomain targets and provides a baseline for structure-activity relationship (SAR) exploration. The data establish that the 5-bromo-4-methylpyridin-2-yl motif is competent for protein-ligand interactions and can serve as a starting point for fragment-based or structure-guided optimization.

BRD4 inhibitor Bromodomain Epigenetics

Salt Form Selection: Free Base vs Hydrochloride vs Dihydrochloride Variants of (1S)-1-(5-Bromo-4-methyl(2-pyridyl))ethylamine

The target free base (CAS 1259576-64-1) is commercially available alongside two distinct salt forms: the mono-hydrochloride salt (S)-1-(5-bromo-4-methylpyridin-2-yl)ethanamine hydrochloride (CAS 1628810-35-4) and the dihydrochloride salt (CAS 2250243-78-6) . These salt variants exhibit different physicochemical properties that impact handling, storage, and downstream applications. The free base (molecular weight 215.09 g/mol) offers greater solubility in organic solvents for synthetic transformations and direct use in amide coupling reactions. The hydrochloride salt (molecular weight 251.55 g/mol) provides enhanced aqueous solubility and improved bench stability, making it preferable for biological assays and long-term storage. The dihydrochloride salt (molecular weight 288.01 g/mol) further increases aqueous solubility but introduces additional chloride counterions that may interfere with certain metal-catalyzed reactions . Selection of the appropriate salt form is critical for reproducible experimental outcomes; free base procurement for chemistry workflows versus salt form procurement for biological screening is a key decision point.

Salt selection Formulation Solubility

High-Value Application Scenarios for (1S)-1-(5-Bromo-4-methyl(2-pyridyl))ethylamine in Medicinal Chemistry and Chemical Biology


Chiral Building Block for Asymmetric Synthesis of BRD4-Targeted Epigenetic Probes

The compound's defined (1S) stereochemistry and documented, albeit modest, BRD4 bromodomain binding (IC50 = 1.26 μM) [1] position it as a viable chiral amine building block for fragment-based drug discovery programs targeting epigenetic readers. Researchers can employ the free base (CAS 1259576-64-1) to construct focused libraries via amide coupling with diverse carboxylic acid fragments, leveraging the 5-bromo substituent for subsequent Suzuki-Miyaura cross-coupling diversification. The (1S) stereocenter provides a defined three-dimensional orientation of the primary amine, enabling exploration of chiral space within the BRD4 acetyl-lysine binding pocket. This application scenario is specifically suited for early-stage hit-to-lead campaigns where a well-characterized starting scaffold with established target engagement—even at micromolar potency—offers a tractable path for structure-guided optimization.

Enantiomerically Pure Intermediate for Kinase and GPCR Modulator Synthesis

The pyridylalkylamine scaffold serves as a privileged pharmacophore in kinase inhibitors and G protein-coupled receptor (GPCR) modulators, where the 5-bromo-4-methyl substitution pattern imparts specific electronic and steric properties . Procurement of the single-enantiomer (1S) form ensures that downstream synthetic products maintain defined stereochemical integrity throughout multi-step sequences—a critical requirement for IND-enabling studies and eventual regulatory submission. The 5-bromo handle enables late-stage diversification via palladium-catalyzed cross-coupling, while the free primary amine allows for direct incorporation via reductive amination with advanced aldehyde intermediates. This scenario is particularly relevant for medicinal chemistry teams advancing chiral lead series where stereochemical purity is a quality attribute for pharmacokinetic and toxicological evaluation.

Reference Standard for Chiral Analytical Method Development and Enantiomeric Purity Determination

The target compound's well-defined (1S) stereochemistry and the commercial availability of its (1R)-enantiomer (CAS 1259790-39-0) enable its use as a reference standard for developing chiral HPLC, SFC, or capillary electrophoresis methods. Analytical development teams can employ both enantiomers to establish resolution (Rs) values, retention time reproducibility, and limit of detection (LOD) for enantiomeric impurity quantitation. This application scenario is essential for quality control laboratories supporting asymmetric synthesis campaigns, where verification of enantiomeric excess (ee) is mandated by ICH Q6A guidelines for chiral drug substances.

Fragment Library Component for Bromodomain and Epigenetic Target Screening

With a molecular weight of 215.09 g/mol and documented BRD4 binding, the compound meets the physicochemical criteria for fragment-based screening libraries (MW < 250, clogP < 3, hydrogen bond donors/acceptors within rule-of-three guidelines). The bromine atom provides anomalous scattering for X-ray crystallographic fragment screening, enabling unambiguous electron density assignment during structure determination [1]. Biophysics and structural biology groups can incorporate this compound into fragment cocktails for crystallographic or NMR-based screening against bromodomain-containing proteins and other epigenetic targets, leveraging the ChEMBL-documented binding activity as a validation anchor for hit identification workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1S)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.